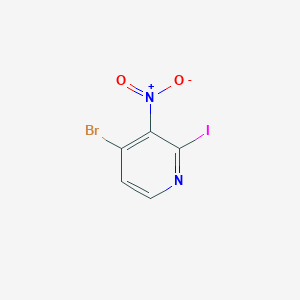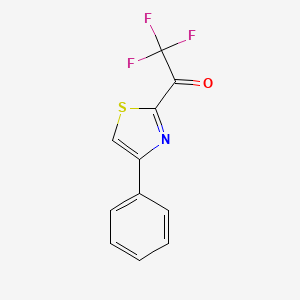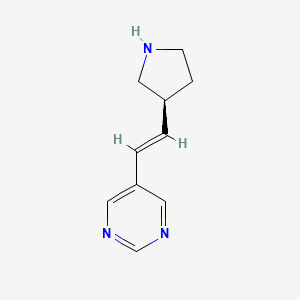![molecular formula C5H4N2O B12967543 2H-Pyrrolo[3,2-d]oxazole](/img/structure/B12967543.png)
2H-Pyrrolo[3,2-d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrolo[3,2-d]oxazole is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrolo[3,2-d]oxazole can be achieved through several methods. One notable approach involves the isomerization of 5-(2H-azirin-2-yl)oxazoles. This method is atom-economical and involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which are prepared by the Rh2(oct)4 catalyzed reaction of 2-(3-aryl/heteroaryl)-2-diazoacetyl-2H-azirines with substituted acetonitriles, benzonitriles, acrylonitrile, and fumaronitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Pyrrolo[3,2-d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Activated MnO2 in toluene under reflux conditions.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonyl chlorides.
Major Products: The major products formed from these reactions include substituted derivatives of this compound, which can exhibit enhanced biological or chemical properties.
Applications De Recherche Scientifique
2H-Pyrrolo[3,2-d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Pyrrolo[3,2-d]oxazole involves its interaction with specific molecular targets and pathways:
Tubulin Polymerization Inhibition: The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.
Apoptosis Induction: It induces apoptosis through the mitochondrial pathway, involving mitochondrial depolarization, generation of reactive oxygen species, and PARP cleavage.
Comparaison Avec Des Composés Similaires
2H-Pyrrolo[3,2-d]oxazole can be compared with other similar heterocyclic compounds:
Pyrrolo[2,1-b]oxazole: Another fused ring system with similar biological activities.
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Oxazole Derivatives: Exhibit a broad range of pharmacological properties, including antibacterial and anticancer activities.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C5H4N2O |
|---|---|
Poids moléculaire |
108.10 g/mol |
Nom IUPAC |
2H-pyrrolo[3,2-d][1,3]oxazole |
InChI |
InChI=1S/C5H4N2O/c1-2-6-5-4(1)7-3-8-5/h1-2H,3H2 |
Clé InChI |
QRMLLECAADTTHG-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C=CN=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


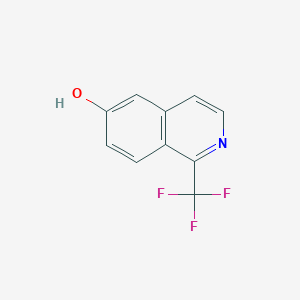
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12967469.png)
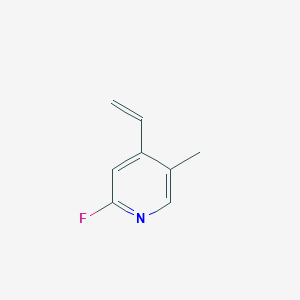
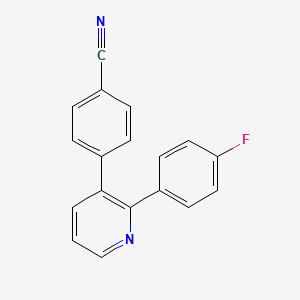
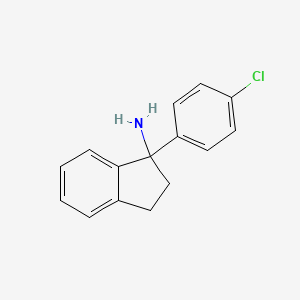
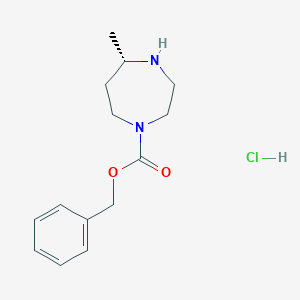
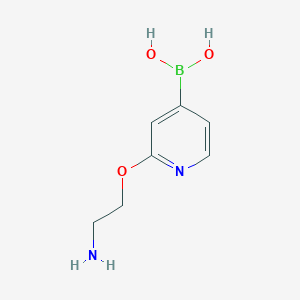
![7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B12967506.png)
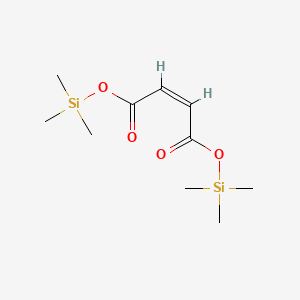

![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-5-ol](/img/structure/B12967524.png)
